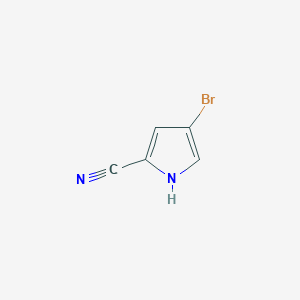

4-Bromo-1H-pyrrole-2-carbonitrile

描述

Overview of 4-Bromo-1H-pyrrole-2-carbonitrile in Contemporary Chemical Literature

This compound is a halogenated pyrrole (B145914) derivative that has emerged as a significant intermediate in organic synthesis. Its structure, featuring a pyrrole ring substituted with both a bromo and a cyano group, offers multiple reaction sites for chemical modification. While not as extensively studied as some other pyrrole compounds, its presence in chemical supplier catalogs and its implicit use in the synthesis of more complex structures underscore its growing importance. sigmaaldrich.commatrixscientific.com The compound is typically a solid at room temperature and possesses the empirical formula C₅H₃BrN₂. sigmaaldrich.com

Importance of Pyrrole-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Pyrrole, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and organic synthesis. uctm.edumdpi.com This structural motif is present in a vast array of natural products and pharmacologically active compounds, including heme, chlorophyll, and vitamin B12. researchgate.netscilit.com Pyrrole derivatives exhibit a broad spectrum of biological activities, such as antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.com Their utility in drug discovery is well-established, with numerous pyrrole-containing drugs on the market and others in clinical trials. mdpi.com In organic synthesis, pyrroles serve as versatile building blocks for the construction of more complex molecular architectures. chemscene.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound and its close analogs is primarily focused on its application as a versatile building block for the synthesis of novel compounds with potential biological activity. The strategic placement of the bromo and cyano groups allows for selective functionalization, making it an attractive starting material for creating libraries of diverse molecules for drug discovery programs. A key objective is to leverage the reactivity of the bromo and cyano groups to introduce various substituents and build complex molecular scaffolds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2/c6-4-1-5(2-7)8-3-4/h1,3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGARDUARHMMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718316 | |

| Record name | 4-Bromo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221435-18-2 | |

| Record name | 4-Bromo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 4-Bromo-1H-pyrrole-2-carbonitrile

The preparation of this compound can be approached through two primary strategies: the direct bromination of a pre-existing pyrrole (B145914) core or the construction of the brominated pyrrole ring from acyclic precursors.

Regioselective Bromination Approaches to Pyrrole Cores

The direct bromination of pyrrole rings bearing an electron-withdrawing substituent, such as a nitrile group at the C-2 position, presents a challenge in controlling the regioselectivity. Electrophilic bromination of pyrroles with a carbonyl or cyano group at the C-2 position typically yields a mixture of the 4- and 5-bromo isomers. researchgate.net The electron-withdrawing nature of the substituent deactivates the pyrrole ring towards electrophilic attack, but directs substitution to the 4- and 5-positions. cdnsciencepub.com

Common brominating agents like N-bromosuccinimide (NBS) are frequently employed. missouri.eduwikipedia.org The reaction conditions, including the choice of solvent and temperature, can influence the ratio of the resulting isomers. cdnsciencepub.com For instance, bromination at lower temperatures generally favors the formation of the 4-bromo isomer. cdnsciencepub.com

Table 1: Bromination of 2-Pyrrolecarbonitrile Derivatives

| Brominating Agent | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | 2-Pyrrolecarbonitrile | Mixture of 4-bromo and 5-bromo isomers | researchgate.net |

| Tetrabutylammonium tribromide (TBATB) | Pyrrole-2-carboxamides | 5-bromo isomer | acs.org |

| DMSO/HBr | Pyrrole derivatives | Bromo compounds | researchgate.net |

Pyrrole Ring Construction Methodologies

Building the this compound scaffold from acyclic precursors offers an alternative and often more regioselective approach.

A versatile method for constructing the pyrrole ring involves the cyclocondensation of α,β-unsaturated carbonyl compounds (enones) with aminoacetonitrile. nih.govnih.govnih.gov This reaction proceeds through the formation of a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate. nih.govnih.gov Subsequent oxidation of this intermediate can lead to the formation of the aromatic pyrrole-2-carbonitrile (B156044). nih.govnih.gov To introduce the bromine at the 4-position, a brominated enone precursor would be required. The key step in this process is believed to be a 6π-electrocyclic ring closure of a pentadienyl anion intermediate. nih.gov

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly substituted pyrroles. nih.govmdpi.comresearchgate.net These methods offer high efficiency and regioselectivity. nih.gov One such approach involves the palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylate derivatives, which yields highly functionalized pyrroles. nih.gov Another strategy is the Pd(TFA)2-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines. mdpi.com While not directly reported for this compound, these palladium-catalyzed methodologies could potentially be adapted by using appropriately substituted starting materials. For example, a palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines has been developed for the synthesis of 3-bromo-pyrroles. rsc.org

Table 2: Palladium-Catalyzed Pyrrole Synthesis

| Catalytic System | Reactants | Product Type | Reference |

|---|---|---|---|

| Pd(TFA)2 | α-alkenyl-dicarbonyl compounds, primary amines | Highly substituted pyrroles | mdpi.com |

| Palladium catalyst | Internal alkynes, 2-amino-3-iodoacrylates | Highly functionalized pyrroles | nih.gov |

| Palladium catalyst | Bromoalkynes, N-allylamines | 3-bromo-pyrroles | rsc.org |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yield and regioselectivity in the synthesis of this compound is paramount. Careful optimization of reaction parameters is crucial.

In radical bromination reactions, such as those employing NBS, the choice of solvent can significantly impact the outcome. masterorganicchemistry.com While carbon tetrachloride has been a traditional solvent for Wohl-Ziegler brominations, its use is now restricted due to toxicity. wikipedia.org Alternative solvents are continuously being explored. The polarity of the solvent can influence the stability of radical intermediates and transition states, thereby affecting the regioselectivity of the bromination. nih.gov For instance, in the Suzuki coupling of dihalopyrrole esters, a change in solvent from DMF to a mixture of benzene (B151609) and methanol (B129727) was found to reverse the regioselectivity, a phenomenon attributed to changes in solvation of the pyrrole ester. benthamopenarchives.com While this is a different reaction type, it highlights the profound effect solvents can have on the reactivity of pyrrole derivatives.

An In-depth Look at this compound: Synthesis and Functionalization

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a pyrrole ring substituted with both a reactive bromine atom and a nitrile group, allows for a wide array of chemical modifications. This article explores advanced synthetic considerations for this compound and delves into its derivatization through various chemical transformations, highlighting its potential for creating diverse molecular architectures.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific ¹H NMR data for 4-Bromo-1H-pyrrole-2-carbonitrile is not found in the reviewed literature, a hypothetical spectrum can be predicted based on the structure. The pyrrole (B145914) ring protons at positions 3 and 5, along with the N-H proton, would give rise to distinct signals. The chemical shifts (δ) of the pyrrole protons would be influenced by the electron-withdrawing effects of the bromo and nitrile substituents. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 3. Similarly, the proton at position 3 would also be a doublet. The N-H proton would typically appear as a broad singlet.

Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.0 - 7.5 | d |

| H-5 | 6.8 - 7.3 | d |

| N-H | 9.0 - 12.0 | br s |

Note: This is a hypothetical table based on known chemical shift ranges for similar pyrrole derivatives.

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyrrole ring would be significantly affected by the substituents. The carbon atom attached to the bromine (C-4) would be shifted to a higher field, while the carbon attached to the nitrile group (C-2) and the nitrile carbon itself would have characteristic chemical shifts.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 110 - 120 |

| C-3 | 115 - 125 |

| C-4 | 95 - 105 |

| C-5 | 120 - 130 |

| CN | 115 - 125 |

Note: This is a hypothetical table based on known chemical shift ranges for similar pyrrole derivatives.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₅H₃BrN₂). The calculated monoisotopic mass for this formula is approximately 170.95 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. While no specific LC-MS applications for this compound were found, this technique would be invaluable for assessing the purity of the compound and for studying its behavior in complex mixtures. In a research or industrial setting, LC-MS would be the standard method for monitoring the synthesis of this compound and for detecting any impurities or byproducts.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound has been reported in the searched literature, a study on the closely related compound, 4-Bromo-1H-pyrrole-2-carboxylic acid, provides valuable insight. nih.gov

For 4-Bromo-1H-pyrrole-2-carboxylic acid, the crystal structure reveals a monoclinic system. nih.gov It is reasonable to assume that this compound, if crystallized, would exhibit a similarly planar pyrrole ring, with the bromine atom and carbonitrile group lying in or close to the plane of the ring. The crystal packing would likely be influenced by hydrogen bonding involving the N-H group and potential dipole-dipole interactions of the nitrile group.

Crystallographic Data for the Related Compound 4-Bromo-1H-pyrrole-2-carboxylic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0028 (13) |

| b (Å) | 4.9046 (6) |

| c (Å) | 8.2367 (7) |

| β (°) | 93.199 (7) |

| V (ų) | 645.47 (11) |

| Z | 4 |

Source: nih.gov

This data for the carboxylic acid analog provides a foundational expectation for the solid-state structure of the nitrile derivative.

Analysis of Molecular Conformation and Dihedral Angles

The molecular structure of 4-Bromo-1H-pyrrole-2-carboxylic acid has been elucidated through single-crystal X-ray diffraction studies. nih.gov These studies reveal critical details about the conformation and planarity of the molecule.

The non-hydrogen atoms of the pyrrole ring and the attached bromine atom are nearly coplanar. The root-mean-square (r.m.s.) deviation from the best-fit plane for these atoms is a mere 0.025(6) Å, indicating a high degree of planarity for the core structure. nih.govdoaj.orgnih.gov However, the carboxyl group attached at the 2-position of the pyrrole ring exhibits a slight twist out of this plane. The dihedral angle between the plane of the pyrrole ring and the plane of the carboxy group is 14.1(2)°. nih.govdoaj.orgnih.gov This deviation from complete planarity is a notable conformational feature.

In a related series of N-tosylpyrrole compounds, the pyrrole and tosyl groups consistently adopt a conformation where the N-S and N-C bond torsion angles are approximately 90°. nih.gov While not directly analogous to the N-H of the target compound, this demonstrates the varied conformational possibilities in substituted pyrrole systems.

Table 1: Key Dihedral Angle in 4-Bromo-1H-pyrrole-2-carboxylic acid

| Atoms Defining the Planes | Dihedral Angle (°) | Reference |

| Plane of Pyrrole Ring vs. Plane of Carboxy Group | 14.1(2) | nih.govdoaj.orgnih.gov |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The solid-state packing of 4-Bromo-1H-pyrrole-2-carboxylic acid is primarily governed by hydrogen bonding. The molecules are linked by O—H⋯O hydrogen bonds, forming corrugated sheets that extend parallel to the bc plane of the crystal lattice. nih.govdoaj.org This hydrogen bonding involves the carboxylic acid groups of adjacent molecules.

In addition to these strong hydrogen bonds, other weaker intermolecular interactions are observed in related structures. For instance, in a series of 4-bromo-2-formyl-1-tosyl-1H-pyrrole derivatives, a variety of intermolecular C—H⋯O interactions play a significant role in the crystal packing. nih.govresearchgate.net These interactions, though weaker than classical hydrogen bonds, are numerous and collectively influence the supramolecular arrangement. researchgate.net In one of the derivatives, individual molecules stack directly on top of one another, facilitated by C—H⋯O chelate interactions. nih.gov

These findings suggest that the crystal packing of this compound, were it to be determined, would likely be influenced by a combination of N—H⋯N or N—H⋯Br hydrogen bonds, as well as weaker C—H⋯N or C—H⋯Br interactions, leading to specific packing motifs. The presence of the nitrile group provides a hydrogen bond acceptor site, which could lead to the formation of chains or sheets in the solid state.

Table 2: Crystallographic Data for 4-Bromo-1H-pyrrole-2-carboxylic acid

| Parameter | Value | Reference |

| Molecular Formula | C₅H₄BrNO₂ | nih.gov |

| Molecular Weight | 190.00 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 16.0028 (13) | nih.gov |

| b (Å) | 4.9046 (6) | nih.gov |

| c (Å) | 8.2367 (7) | nih.gov |

| β (°) | 93.199 (7) | nih.gov |

| Volume (ų) | 645.47 (11) | nih.gov |

| Z | 4 | nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become an indispensable tool for exploring the relationship between a molecule's geometry and its electronic properties. researchgate.net By calculating the electronic structure, researchers can infer a compound's stability, reactivity, and spectroscopic characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

For pyrrole (B145914) derivatives, DFT calculations are used to determine these energy levels. For instance, studies on related β-amino pyrrole-2-carbonitrile (B156044) analogues have utilized DFT to demonstrate their high reactivity and druggability. researchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity and is instrumental in predicting how the molecule will interact with other species. researchgate.net In many organic molecules, a small HOMO-LUMO energy gap is associated with higher chemical reactivity and lower kinetic stability.

| Parameter | Significance | Typical Calculated Values for Related Pyrrole Derivatives |

|---|---|---|

| EHOMO (eV) | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | -6.0 to -7.0 eV |

| ELUMO (eV) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | -1.5 to -2.5 eV |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

This table presents typical values for related pyrrole derivatives based on general DFT studies; specific values for 4-Bromo-1H-pyrrole-2-carbonitrile would require a dedicated computational study.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying transition states and intermediates to determine the most favorable reaction pathway. For example, mechanistic studies on the reaction of N(2D) with pyridine (B92270) have identified pyrrole-2-carbonitrile as a potential product, with DFT calculations being used to map the complex reaction channels and energy barriers. chemrxiv.org Similarly, DFT calculations have been employed to propose a mechanistic pathway for the palladium-catalyzed addition of azole heterocycles to alkoxyallenes, where pyrrole-2-carbonitrile was used as a substrate. nih.gov These studies compute the free energy values of reactants, intermediates, transition states, and products to construct a detailed energy profile, which is crucial for understanding reaction kinetics and thermodynamics. nih.gov

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for heterocyclic systems like pyrroles. DFT calculations can predict the relative stability of different tautomers by computing their Gibbs free energies. researchgate.netnih.gov For substituted pyrroles, the position of substituents can significantly influence the tautomeric equilibrium. researchgate.net While the simple 1H-pyrrole is the most stable form, substitutions with electron-withdrawing groups like nitrile and bromo can affect the electron distribution and the energy landscape of potential tautomers. Theoretical studies on substituted triazoles and other heterocycles have shown that the relative stability of tautomers is strongly influenced by intramolecular interactions and can be modulated by the solvent environment. researchgate.netnih.govsciforum.net By calculating the relative energies, one can determine the equilibrium constants and predict the predominant tautomeric form under specific conditions. jocpr.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

A primary goal of molecular docking is to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which reflects the strength of the ligand-receptor interaction. nih.gov Studies on various pyrrole derivatives have demonstrated their potential as inhibitors for multiple enzymes. For instance, docking studies of novel pyrrole derivatives against enzymes like MAO-B and AChE, implicated in Alzheimer's disease, have been performed to correlate docking scores with in vitro inhibitory activity. nih.gov Similarly, pyrrole-2-carbohydrazide derivatives were designed as inhibitors of Enoyl-acyl carrier protein reductase, with docking studies used to predict their binding modes. nih.gov These studies often reveal that compounds with lower (more negative) binding energies are predicted to be more potent inhibitors. researchgate.netresearchgate.net

| Compound Type | Target Enzyme | Reported Binding Affinity / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Pyrrole-based hydrazide (vh0) | MAO-B | ChemPLP Fitness Score: 104.65 | nih.gov |

| β-amino pyrrole-2-carbonitrile analogue | DPP-IV | -8.1 | researchgate.net |

| 5-Bromoindole hydrazone derivative | VEGFR-2 | -8.5 to -10.1 | researchgate.net |

| Fused 1H-pyrrole derivative (8b) | EGFR | -22.46 | researchgate.net |

This table shows examples of binding affinities for structurally related bromo-heterocyclic and pyrrole carbonitrile compounds against various biological targets.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand within the enzyme's active site. This allows for the visualization of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, docking of a fused 1H-pyrrole-3-carbonitrile derivative into the active site of the Epidermal Growth Factor Receptor (EGFR) revealed that the pyrrole moiety occupied the adenine (B156593) pocket, forming hydrophobic interactions with key amino acid residues like Leu820, Leu694, and Val702. researchgate.net In another study, docking simulations of pyrrole derivatives in the active site of MAO-B showed π-π interactions between the pyrrole's aromatic core and a tyrosine residue (Tyr398). nih.gov Understanding these specific interactions is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. mdpi.com This analysis provides a quantitative description of intramolecular bonding, charge transfer, and hyperconjugative interactions. For this compound, NBO analysis can elucidate the electronic effects of the bromo and cyano substituents on the pyrrole ring.

The NBO method partitions the electron density into contributions from individual atoms (natural charges) and localized one-center (lone pairs) and two-center (bonds) orbitals. nih.gov The analysis of donor-acceptor interactions within the molecule is particularly insightful. It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. mdpi.com

In the case of this compound, key interactions would involve the lone pairs of the nitrogen and bromine atoms, the π-system of the pyrrole ring, and the antibonding orbitals of the cyano group. The electron-withdrawing nature of the bromine atom and the cyano group is expected to significantly influence the electron distribution within the pyrrole ring.

A hypothetical NBO analysis would likely reveal the following:

Role of the Pyrrole NH Group: The lone pair of the nitrogen atom in the pyrrole ring contributes to the aromatic π-system. The N-H bond itself can also act as a donor in hyperconjugative interactions.

While specific E(2) values for this compound are not available in the cited literature, studies on similar substituted pyrroles and other heterocyclic systems confirm the importance of these types of interactions in determining the molecule's electronic properties and reactivity.

Table 1: Hypothetical Major Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Estimated) | Interaction Type |

| π(C2-C3) | π(C5-N6) (cyano) | High | π-conjugation |

| π(C4-C5) | π(C5-N6) (cyano) | Moderate | π-conjugation |

| n(Br) | σ(C3-C4) | Moderate | Hyperconjugation |

| n(N1) | π(C2-C3) | High | Aromaticity contribution |

Note: This table is illustrative and based on general principles of NBO analysis applied to similar structures. Actual values would require specific quantum chemical calculations.

Theoretical Studies on Radical Scavenging Mechanisms

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, and theoretical studies are instrumental in elucidating the mechanisms behind this activity. For pyrrole derivatives, radical scavenging can occur through several pathways, primarily Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Single Electron Transfer (SPL-SET). nih.gov Computational studies can predict the thermodynamically most favorable pathway by calculating parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA).

For this compound, the N-H bond of the pyrrole ring is a potential site for hydrogen atom donation in a HAT mechanism. The ease of this process is quantified by the N-H BDE. A lower BDE indicates a weaker bond and a higher propensity for hydrogen donation. The presence of electron-withdrawing groups, such as the bromo and cyano substituents, can influence this BDE. Generally, such groups tend to increase the BDE, potentially making the HAT mechanism less favorable compared to unsubstituted pyrrole.

Alternatively, the molecule can participate in an SET-PT mechanism, where it first donates an electron to the radical, forming a radical cation, followed by the transfer of a proton. The feasibility of this pathway is related to the molecule's Ionization Potential (IP). A lower IP suggests that electron donation is more facile. The electron-withdrawing nature of the bromo and cyano groups is expected to increase the IP, making the initial electron transfer step more difficult.

Structure-activity relationship studies on pyrrole derivatives have shown that the nature and position of substituents are critical for their antioxidant activity. nih.govresearchgate.net While some substituted pyrroles exhibit significant radical scavenging capabilities, the presence of strong electron-withdrawing groups might diminish this activity. researchgate.net However, the bromine atom could also potentially participate in radical adduct formation, another pathway for radical scavenging, although this is less commonly the primary mechanism.

A quantitative structure-activity relationship (QSAR) study on a series of pyrrole derivatives identified key molecular descriptors influencing their radical scavenging activities, including bond lengths and HOMO (Highest Occupied Molecular Orbital) energy. nih.gov Such models could be used to predict the potential activity of this compound.

Table 2: Key Theoretical Parameters for Evaluating Radical Scavenging Mechanisms

| Mechanism | Key Parameter | Influencing Factors on this compound |

| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) of N-H | Electron-withdrawing Br and CN groups likely increase BDE. |

| Single Electron Transfer - Proton Transfer (SET-PT) | Ionization Potential (IP) | Electron-withdrawing groups likely increase IP. |

| Sequential Proton Loss - Single Electron Transfer (SPL-SET) | Proton Affinity (PA) | The acidity of the N-H proton is influenced by substituents. |

Based on general principles, the strong electron-withdrawing character of the bromo and cyano groups would likely decrease the radical scavenging potential of this compound via HAT and SET-PT mechanisms compared to electron-rich pyrrole derivatives.

Exploration of Nonlinear Optical Properties of Pyrrole Derivatives

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in optical switching and frequency conversion. youtube.com The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how the molecule's dipole moment changes in the presence of a strong electric field. Molecules with large hyperpolarizability values are promising candidates for NLO materials.

Computational studies have become a vital tool for the rational design of NLO materials by predicting the hyperpolarizability of novel molecules. researchgate.net For organic molecules, a large NLO response is often associated with a significant intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. researchgate.net

Pyrrole derivatives are attractive candidates for NLO applications due to the electron-rich nature of the pyrrole ring, which can act as an effective π-bridge and a potential electron donor. nih.gov The introduction of electron-withdrawing groups (EWGs) onto the pyrrole ring can create the necessary donor-acceptor architecture for a strong NLO response.

In this compound, the pyrrole ring acts as the π-conjugated system. The bromine atom and the cyano group are both EWGs. This D-A (donor-acceptor) type structure is a key feature for enhancing NLO properties. The presence of these EWGs can increase the molecule's dipole moment and its first hyperpolarizability (β₀). nih.gov Computational studies on various pyrrole derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. researchgate.net

The hyperpolarizability of a molecule can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). The results are often compared to a known NLO material like urea (B33335) for benchmarking.

Table 3: Calculated Nonlinear Optical Properties for a Hypothetical Pyrrole Derivative with Similar Features

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β₀) (a.u.) |

| Urea (reference) | 1.37 | 3.83 | 372.8 |

| Hypothetical Substituted Pyrrole | > 3.0 | > 10 | > 1000 |

Note: This table is illustrative. The values for the hypothetical substituted pyrrole are based on trends observed in computational studies of pyrrole derivatives with electron-withdrawing groups. researchgate.netnih.gov The actual values for this compound would require specific calculations.

The combination of the π-conjugated pyrrole ring with the electron-withdrawing bromo and cyano groups in this compound suggests that it could possess significant NLO properties. The ICT from the pyrrole ring to the substituents would lead to a large change in dipole moment upon excitation, a key factor for a high hyperpolarizability value. Further computational and experimental studies would be valuable to quantify the NLO response of this specific compound.

Biomedical and Pharmacological Research Applications

Antimicrobial Activity Investigations

Derivatives of 4-Bromo-1H-pyrrole-2-carbonitrile have been the subject of extensive research to evaluate their efficacy against a variety of microbial pathogens. These investigations have revealed significant potential for the development of new antimicrobial agents.

Antibacterial Efficacy Studies against Various Bacterial Strains

The antibacterial potential of pyrrole-containing compounds has been widely explored. The core structure of this compound is often modified to enhance its antibacterial effects. nih.gov Research has shown that intense antibacterial activity is often associated with dihalogenation on the pyrrole (B145914) heterocycle. nih.gov

Derivatives such as pyrrole-2-carboxamides have shown promising results against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain analogues of 1-(4-Chlorobenzyl)-N-(substituted)-1H-pyrrole-2-carboxamide exhibited minimum inhibitory concentrations (MICs) ranging from 1.05 to 12.01 μg/mL against various bacterial strains. nih.gov

Furthermore, some pyrrolamide derivatives have been identified as potent inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication. nih.gov One such derivative, 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid, demonstrated a 50% inhibitory concentration (IC50) value of less than 5 nM against DNA gyrase. nih.gov

Another area of investigation involves the synthesis of pyrrole-2-carboxylate derivatives. Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) was found to be effective against Mycobacterium tuberculosis H37Rv with a MIC value of 0.7 µg/mL. nih.gov

| Derivative Class | Specific Compound Example | Target Organism(s) | Activity (MIC/IC50) | Reference |

|---|---|---|---|---|

| Pyrrole-2-carboxamides | 1-(4-Chlorobenzyl)-N-(substituted)-1H-pyrrole-2-carboxamide analogues | Gram-positive and Gram-negative bacteria | 1.05 - 12.01 μg/mL (MIC) | nih.gov |

| Pyrrolamides | 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | DNA gyrase inhibitor | < 5 nM (IC50) | nih.gov |

| Pyrrole-2-carboxylates | Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL (MIC) | nih.gov |

Antifungal Efficacy Studies

In addition to antibacterial properties, derivatives of this compound have been investigated for their effectiveness against various fungal pathogens.

Studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which can be synthesized from pyrrole precursors, have shown significant antifungal activity against Candida albicans. nih.gov Several of these derivatives exhibited high minimum inhibitory concentrations (MICs) at 0.4 µg/mL. nih.gov

Research has also explored the efficacy of compounds against other fungi. For example, studies have investigated the effectiveness of antifungal agents like amphotericin B against Fusarium solani and Aspergillus fumigatus. nih.govarvojournals.org While not direct derivatives of this compound, this research highlights the ongoing need for novel antifungal compounds. The development of new pyrrole-based antifungals could provide alternative treatment options.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrrole derivatives are multifaceted and often depend on the specific structural modifications of the compound. A primary mechanism involves the inhibition of essential cellular processes in microbes. nih.gov

For instance, some pyrrolamide derivatives act by inhibiting the ATPase activity of the GyrB domain of DNA gyrase, an enzyme vital for bacterial DNA replication. nih.gov This disruption of DNA synthesis ultimately leads to bacterial cell death.

Another proposed mechanism is the alteration of microbial cell membrane permeability. mdpi.com Some pyrrole-containing compounds can induce structural changes in the external surfaces of bacterial cells, leading to the rupture or deformation of the cell membrane. mdpi.com This disruption of the cell's physical integrity results in the leakage of cellular contents and subsequent cell death.

Anticancer and Antiproliferative Activity Research

The investigation of this compound and its derivatives extends to the field of oncology, where they have shown potential as anticancer agents.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

For example, novel conformationally constrained pyrazole (B372694) derivatives, which can be synthesized from pyrrole precursors, have demonstrated potent inhibitory activity against several cancer cell lines. researchgate.net One such derivative, a pyrrolo[2,3-g]indazole, exhibited significant inhibition of cell proliferation against HepG-2 (human liver cancer), HeLa (human cervical cancer), and MCF-7 (human breast cancer) cells, with IC50 values of 3, 3.3, and 5 μM, respectively. researchgate.net

In another study, new pyrimidine-5-carbonitrile derivatives were designed and tested for their cytotoxic activities. rsc.org One compound, in particular, showed potent antiproliferative activity against HCT-116 (colorectal carcinoma), HepG-2, MCF-7, and A549 (non-small cell lung cancer) cells, with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM, respectively. rsc.org Furthermore, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested against seven human cancer cell lines, with some compounds showing high activity against the MCF-7 cell line. nih.gov

| Derivative Class | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Pyrrolo[2,3-g]indazole | HepG-2 | 3 | researchgate.net |

| HeLa | 3.3 | researchgate.net | |

| MCF-7 | 5 | researchgate.net | |

| Pyrimidine-5-carbonitrile | HCT-116 | 3.37 | rsc.org |

| HepG-2 | 3.04 | rsc.org | |

| MCF-7 | 4.14 | rsc.org | |

| A549 | 2.4 | rsc.org |

Targeting Specific Cellular Pathways and Receptors

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with specific signaling pathways and molecular targets that are crucial for cancer cell survival and proliferation. nih.gov

One of the key targets for these compounds is the epidermal growth factor receptor (EGFR). rsc.org Certain pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors of EGFR. rsc.org One such compound was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and a mutant form (EGFRT790M), with IC50 values of 0.09 and 4.03 μM, respectively. rsc.org

Furthermore, the inhibition of signaling pathways such as those involving Protein Kinase C (PKC) and Phosphatidylinositol 3-kinase (PI3K) is a key strategy in cancer therapy. nih.gov These pathways often lead to the activation of transcription factors like NF-kappaB and AP-1, which control the expression of proteins involved in cancer cell invasion and metastasis. nih.gov By targeting these upstream kinases, pyrrole derivatives can indirectly suppress the metastatic potential of cancer cells. The development of multi-targeted agents that can modulate several of these dysregulated signaling pathways is an attractive approach in cancer treatment. nih.gov

Anti-inflammatory Properties Exploration

The pyrrole motif is also explored for its anti-inflammatory potential. Research has shown that certain fused pyrrole compounds exhibit significant anti-inflammatory effects, with some derivatives acting as potent inhibitors of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).

Recent patent literature reveals the use of this compound as a key intermediate in the synthesis of novel azetidine (B1206935) derivatives designed as Janus kinase (JAK) inhibitors. JAK inhibitors are a modern class of therapeutic agents used to treat a range of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis, by blocking cytokine signaling. The incorporation of the this compound moiety into these more complex molecules underscores its value as a foundational building block for creating potent immunomodulatory and anti-inflammatory agents.

Enzyme Inhibition Studies (e.g., Granzyme B)

Granzyme B is a serine protease that plays a critical role in cytotoxic T lymphocyte-mediated apoptosis, making it a target of interest in immunology and oncology. Effective inhibition of Granzyme B can modulate cellular apoptosis. While specific inhibitors for Granzyme B have been developed, they are typically peptide-based or complex heterocyclic molecules designed to mimic the enzyme's natural substrates.

Current research has not prominently featured this compound as a direct inhibitor of Granzyme B. Studies on Granzyme B inhibition tend to focus on structures with specific peptide sequences or functionalities that can interact with the enzyme's active site.

Development of Novel Therapeutic Agents

The diverse biological activities associated with the pyrrole scaffold highlight the potential of this compound in the development of new therapeutic agents. Its utility as a synthetic precursor is particularly noteworthy. As demonstrated in the synthesis of JAK inhibitors, it serves as a valuable starting material for constructing more elaborate molecules with targeted biological functions. The chemical handles on the molecule—the bromo group and the nitrile—allow for versatile chemical modifications, enabling its integration into a wide array of potential drug candidates targeting kinases, enzymes, and other cellular components. The ongoing exploration of pyrrole derivatives in anticancer, anti-inflammatory, and other therapeutic areas suggests that this compound will continue to be a relevant compound in medicinal chemistry research.

The Pyrrole Core as a Privileged Scaffold in Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold." nih.govbiolmolchem.comrsc.org This designation stems from its prevalence in a multitude of natural products and synthetic molecules that exhibit a diverse range of biological activities. nih.govbiolmolchem.combiolmolchem.com The structural features of the pyrrole nucleus—its aromaticity, hydrogen bonding capability, and the ability to be readily substituted at various positions—allow it to interact with a wide array of biological targets with high affinity. rsc.orgbiolmolchem.com

Pyrroles are integral components of many vital biomolecules, including heme in hemoglobin and myoglobin, chlorophylls, and cytochromes, which underscores their fundamental role in biological systems. nih.gov In the realm of pharmaceuticals, this scaffold is present in numerous approved drugs with applications spanning various therapeutic areas, such as anticancer, anti-inflammatory, antibacterial, and antifungal agents. rsc.orgnih.govresearchgate.net The versatility of the pyrrole ring enables chemists to create large libraries of compounds by introducing different functional groups, leading to the discovery of novel therapeutic agents. biolmolchem.comrsc.org Its ability to serve as a template for designing protein kinase inhibitors, for example, has made it a significant chemotype in the development of anticancer drugs. mdpi.com The combination of various pharmacophores within a pyrrole ring system is a common strategy for generating more potent and selective bioactive compounds. biolmolchem.comrsc.org

Design and Synthesis of Bioactive Derivatives with Enhanced Efficacy

The chemical scaffold of this compound serves as a valuable starting point for the design and synthesis of novel bioactive molecules. The bromine atom and the nitrile group are key functional handles that medicinal chemists can modify to explore structure-activity relationships (SAR) and optimize therapeutic properties.

One common synthetic strategy involves the modification or replacement of the nitrile group. For instance, derivatives of pyrrole-2-carboxamide have been synthesized and evaluated for various biological activities. nih.govmdpi.comnih.gov In one study, a series of pyrrole-2-carboxamide derivatives were designed as potential inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating tuberculosis. nih.gov The research revealed that attaching bulky substituents to the carboxamide and electron-withdrawing groups to the pyrrole ring significantly enhanced anti-TB activity. nih.gov Specifically, the synthesis of N-(Adamantan-2-yl)-4-bromo-1H-pyrrole-2-carboxamide was achieved by hydrolyzing the corresponding methyl ester to 4-bromo-1H-pyrrole-2-carboxylic acid, followed by an amidation reaction. nih.gov

Another approach focuses on creating fused heterocyclic systems. Researchers have designed and synthesized new series of 1H-pyrroles, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] researchgate.netnih.govdiazepines as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer therapy. nih.gov These syntheses often involve multi-step reactions starting from substituted pyrrole precursors, demonstrating the utility of the pyrrole core in constructing more complex molecular architectures with promising cytotoxic activity against various cancer cell lines. nih.gov

The table below summarizes examples of bioactive derivatives originating from pyrrole-based scaffolds, highlighting the modifications and their resulting biological activities.

| Scaffold/Starting Material | Modification/Derivative | Target/Biological Activity | Key Finding |

| 4-Bromo-1H-pyrrole-2-carboxylate | N-(Adamantan-2-yl)-4-bromo-1H-pyrrole-2-carboxamide | MmpL3 Inhibitor (Anti-tuberculosis) nih.gov | Bulky substituents on the carboxamide enhance activity. nih.gov |

| Substituted 1H-Pyrrole | Fused Pyrrolo[3,2-d]pyrimidines | EGFR/CDK2 Inhibitors (Anticancer) nih.gov | Fused ring systems showed potent cytotoxicity against HCT-116 cancer cells. nih.gov |

| 4-Phenylpyrrole | 1-Arylmethyl-4-phenylpyrrole-3-carbonitrile | Androgen Receptor Antagonist (Prostate Cancer) nih.gov | Incorporation of an arylmethyl group enhanced antagonistic activity against mutant androgen receptors. nih.gov |

| Pyrrolamide Scaffold | Substituted Pyrrolamides | DNA Gyrase Inhibitor (Antibacterial) mdpi.com | Optimization of pyrrole and piperidine (B6355638) substitutions led to enhanced cellular activity and in vivo efficacy. mdpi.com |

These examples underscore the strategic importance of the this compound framework as a template for generating new chemical entities with potentially superior efficacy and tailored pharmacological profiles.

Investigation into Neuroprotective and Cardioprotective Potential (General Pyrrole Context)

While specific research on the neuroprotective and cardioprotective effects of this compound is not extensively documented, the broader class of pyrrole-containing compounds has shown significant promise in these areas. The inherent antioxidant and anti-inflammatory properties of the pyrrole scaffold contribute to these protective effects.

In the context of neuroprotection, studies have evaluated various pyrrole derivatives for their ability to combat neurodegenerative diseases, which are often linked to oxidative stress and enzyme dysregulation. nih.govnih.gov A study on pyrrole-containing azomethine compounds demonstrated significant neuroprotective and antioxidant effects in various in vitro models of neurotoxicity. nih.govnih.gov Several of these compounds protected SH-SY5Y neuroblastoma cells from H₂O₂-induced stress and showed protective effects against 6-hydroxydopamine (6-OHDA) toxicity in synaptosomes, a model relevant to Parkinson's disease. nih.govnih.gov For example, certain pyrrole hydrazones were found to preserve synaptosomal viability by up to 82% in the presence of the neurotoxin 6-OHDA. nih.gov Another study reported that newly synthesized N-pyrrolyl hydrazide-hydrazones exhibited low toxicity and significant neuroprotective effects in models of induced oxidative stress, with one compound showing activity comparable to that of melatonin. researchgate.net

The table below details findings from studies on the neuroprotective effects of various pyrrole derivatives.

| Compound Type | In Vitro Model | Protective Effect | Finding |

| Pyrrole-containing azomethines nih.govnih.gov | SH-SY5Y cells (H₂O₂-induced stress) | Strong protective effects at concentrations as low as 1 µM. nih.gov | Compounds demonstrated significant antioxidant and neuroprotective properties. nih.gov |

| Pyrrole hydrazones nih.gov | Rat brain synaptosomes (6-OHDA toxicity) | Preserved synaptosomal viability by 60-82%. nih.gov | Strong neuroprotective effects observed at a concentration of 100 µM. nih.gov |

| N-pyrrolyl hydrazide-hydrazones researchgate.net | Human neuronal cells SH-SY5Y | Pronounced neuroprotective effects against induced oxidative stress. researchgate.net | One compound's effect was comparable to melatonin; another showed significant MAO-B inhibition. researchgate.net |

Regarding cardioprotection, the investigation often focuses on the antioxidant and anti-inflammatory activities of natural and synthetic compounds. Polyphenols, many of which contain heterocyclic rings, are known to exert cardioprotective effects by inhibiting the oxidation of low-density lipoprotein (LDL). nih.gov While direct studies linking a broad range of simple pyrrole derivatives to cardioprotection are less common than for neuroprotection, the underlying mechanisms are similar. Plant-derived molecules with various heterocyclic scaffolds have been shown to reduce the risk of cardiac abnormalities. nih.gov Given that the pyrrole ring is a key component of many bioactive natural products, it is plausible that pyrrole-containing compounds contribute to the cardioprotective effects observed in various plant extracts, warranting further investigation into synthetic pyrrole derivatives for this therapeutic application.

Industrial and Agrochemical Research Applications

Role as an Intermediate in Agrochemical Development

The pyrrole (B145914) chemical framework is a cornerstone in the discovery of new agrochemicals. The strategic placement of a bromine atom and a nitrile group in 4-Bromo-1H-pyrrole-2-carbonitrile offers synthetic handles for chemists to build upon, leading to the creation of novel fungicides, pesticides, and herbicides. A derivative, 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile, is recognized as a versatile building block in the synthesis of various agrochemicals. angenechemical.com

Fungicidal Applications

The pyrrole nucleus is a well-established pharmacophore in antifungal compounds. Research has shown that derivatives of bromo-substituted pyrroles exhibit significant fungicidal activity. For instance, a series of dimethyl-4-bromo-1-(substituted benzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylates, which contain a 4-bromo-pyrrole core, have been synthesized and investigated for their antifungal properties. While direct synthesis from this compound is not explicitly detailed in these studies, the presence of this key structural motif highlights its potential as a starting material for novel fungicides. The development of β-substituted pyrrole derivatives has also been patented for their bactericidal activity against various plant pathogens.

Pesticide and Herbicide Development

The utility of pyrrole-2-carbonitriles as intermediates in the production of insecticides is well-documented in patent literature. google.com Specifically, the patent highlights their role in creating pyrrole carbonitrile-based insecticidal, acaricidal, and molluscicidal agents. google.com This underscores the industrial importance of the pyrrole-2-carbonitrile (B156044) scaffold.

Furthermore, complex chemical structures derived from bromo-substituted pyrroles have demonstrated potent insecticidal properties. One such example is 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile, a compound with a multifaceted substitution pattern on the pyrrole ring. nih.govepa.gov Another related compound, 1H-Pyrrole-3-carbonitrile, 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-, is also noted for its agrochemical relevance. epa.gov While the precise synthetic pathways from this compound are not always explicitly stated in publicly available research, the recurrence of the bromo-pyrrole carbonitrile core in effective pesticides strongly suggests its role as a key synthetic intermediate.

The following table details some pyrrole derivatives with noted pesticidal or potential pesticidal activity:

| Compound Name | CAS Number | Molecular Formula | Noted Application/Relevance |

| 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile | 122453-72-9 | C13H7BrClF3N2 | Pesticidal compound nih.govepa.gov |

| 1H-Pyrrole-3-carbonitrile, 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)- | 122454-29-9 | C12H5BrClF3N2 | Agrochemical relevance epa.gov |

| 1H-Pyrrole-3-carbonitrile, 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)- | 122453-73-0 | C15H11BrClF3N2O | Agrochemical relevance epa.gov |

Currently, there is limited publicly available information directly linking this compound to the development of specific herbicides. However, the broad utility of the pyrrole scaffold in agrochemicals suggests this as a potential area for future research and development.

Application in Advanced Materials Synthesis

The unique electronic and structural properties of the pyrrole ring make it an attractive component in the design of advanced materials. The presence of the bromo and cyano functionalities on this compound provides avenues for polymerization and for the attachment of chromophoric or electronically active groups.

Development of Dyes and Pigments

Pyrrole derivatives are fundamental precursors in the synthesis of a class of fluorescent dyes known as BODIPY (boron-dipyrromethene) dyes. These dyes are prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. The synthesis of BODIPY dyes typically involves the condensation of two pyrrole units with an aldehyde or an acid chloride, followed by complexation with a boron trifluoride etherate.

While direct utilization of this compound in the synthesis of commercially available BODIPY dyes is not extensively documented, the general synthetic routes strongly support its potential as a precursor for creating novel, functionalized dyes. The bromine atom could be used for further chemical modifications, allowing for the fine-tuning of the dye's photophysical properties or for its attachment to other molecules or surfaces.

Exploration in Electronic Materials Research

The field of organic electronics is actively exploring the use of nitrogen-containing heterocyclic compounds for the development of conductive polymers and other electronic materials. Polypyrrole, a well-known conductive polymer, is synthesized through the polymerization of pyrrole monomers. The introduction of substituents onto the pyrrole ring can significantly alter the properties of the resulting polymer, such as its conductivity, solubility, and processability.

The structure of this compound makes it a candidate for the synthesis of functionalized polypyrroles. The bromine atom can serve as a site for cross-linking reactions or for the introduction of other functional groups that can influence the polymer's electronic properties. The cyano group, being electron-withdrawing, can also impact the polymer's conductivity and its interaction with other materials. The exploration of such substituted polypyrroles could lead to the development of new materials for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices. cas.org

Future Research Directions and Challenges

Advancements in Targeted and Sustainable Synthetic Strategies

The future of synthesizing 4-Bromo-1H-pyrrole-2-carbonitrile and its analogs lies in the development of more efficient, environmentally friendly, and targeted methods. Current synthetic routes often involve multi-step processes with harsh reagents. Future research will likely focus on the following areas:

Green Chemistry Approaches: A significant push towards sustainable chemistry is anticipated. This includes the use of greener solvents like water or ethanol, and catalyst-free conditions where possible. semanticscholar.org For instance, methods replacing traditional organic solvents with aqueous media at elevated temperatures have shown promise for other pyrrole (B145914) derivatives. semanticscholar.org

Catalytic Innovations: The development of novel catalysts is crucial. Iridium-catalyzed syntheses have demonstrated high efficiency and functional group tolerance for creating the pyrrole ring from renewable resources like secondary alcohols and amino alcohols. nih.gov Adapting such catalytic systems for the specific synthesis of this compound could significantly improve yield and sustainability. nih.gov

One-Pot Syntheses: Streamlining the synthesis into a one-pot process is a key goal to reduce waste and improve efficiency. Research into domino or tandem reactions, where multiple bond-forming events occur in a single reaction vessel, will be instrumental.

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Aqueous media synthesis, catalyst-free reactions. semanticscholar.org |

| Novel Catalysis | High efficiency, broad functional group tolerance, mild reaction conditions. | Iridium-catalyzed deoxygenative coupling. nih.gov |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Domino and tandem reaction development. |

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Understanding how this compound interacts with biological systems at the molecular level is paramount for its development as a therapeutic agent. Future research will need to delve into:

Target Identification and Validation: While many pyrrole derivatives exhibit biological activity, the precise molecular targets often remain elusive. Future studies will employ techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acids that this compound binds to.

Enzyme Inhibition Kinetics: For derivatives showing potential as enzyme inhibitors, detailed kinetic studies are necessary. These studies will determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide crucial information about the inhibitor's potency and specificity.

Development of Structure-Based Drug Design Strategies for Pyrrole Derivatives

The design of more potent and selective drugs based on the this compound scaffold will heavily rely on structure-based drug design (SBDD). This approach utilizes the three-dimensional structure of the biological target to guide the design of new inhibitors. Key aspects of future research include:

X-ray Crystallography and NMR Spectroscopy: Obtaining high-resolution structures of the target protein in complex with this compound or its analogs is a critical first step. These structures provide a detailed picture of the binding interactions.

Computational Docking and Molecular Dynamics Simulations: In conjunction with experimental structures, computational methods can be used to predict the binding modes of new derivatives and to assess their binding affinities. nih.gov This allows for the rapid in silico screening of large libraries of virtual compounds.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the chemical structure of this compound affect its biological activity is crucial. nih.govnih.gov This involves synthesizing and testing a series of related compounds to build a comprehensive SAR model that can guide further optimization. For instance, studies on other pyrrole derivatives have shown that the addition of specific substituents can significantly enhance their anti-tuberculosis activity. nih.govnih.gov

Exploration of Novel Application Areas in Material Science

Beyond its potential in medicine, the unique electronic and structural properties of this compound make it an interesting candidate for applications in material science. Future research could explore its use in:

Organic Electronics: Pyrrole-containing polymers have been investigated for their conductive properties. The bromine and nitrile functionalities on this compound could be exploited to tune the electronic properties of such materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Corrosion Inhibition: Pyrrole and its derivatives have been shown to act as effective corrosion inhibitors for various metals. researchgate.net The specific electronic and adsorption properties of this compound could offer enhanced protection against corrosion.

High-Energy-Density Materials: The introduction of nitro groups onto the pyrrole ring has been explored for the development of high-energy-density compounds. researchgate.net While not directly applicable to the bromo- and cyano-substituted compound, this highlights the potential for functionalized pyrroles in energetic materials research.

Integration of Advanced Computational Chemistry in Predictive Modeling and Drug Design

Computational chemistry is poised to play an increasingly integral role in the study of this compound and its derivatives. Advanced computational methods will accelerate the discovery and design process through:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D-QSAR models can be developed to correlate the structural features of pyrrole derivatives with their biological activities. nih.govijpsonline.com These models can then be used to predict the activity of new, unsynthesized compounds. nih.govijpsonline.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can be used to screen virtual compound libraries to identify new potential hits. nih.gov

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug discovery. ijpsonline.com These predictions help to prioritize compounds with favorable drug-like properties and reduce the likelihood of late-stage failures.

| Computational Approach | Application in Drug Design | Key Benefit |

| QSAR Modeling | Predicts biological activity based on chemical structure. nih.govijpsonline.com | Accelerates the identification of potent compounds. nih.gov |

| Pharmacophore Modeling | Identifies key structural features for biological activity. nih.gov | Guides the design of novel scaffolds and virtual screening. |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profiles of compounds. ijpsonline.com | Reduces late-stage attrition in drug development. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-1H-pyrrole-2-carbonitrile, and how can reaction yields be optimized?

- Methodology : A common approach involves halogenation of pyrrole precursors. For example, methyl 4-bromopyrrole-2-carbonylaminoacetate can be refluxed with potassium carbonate in acetonitrile for 24 hours, followed by chromatography (EtOAc/petroleum ether eluent) to achieve ~55% yield . Key parameters for optimization include reaction time, solvent polarity, and base stoichiometry. Monitoring via TLC or HPLC is advised to track intermediate formation.

Q. How is the crystal structure of this compound determined, and what software tools are essential?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Oxford Gemini S Ultra) with MoKα radiation (λ = 0.71073 Å). Data collection includes φ and ω scans, with absorption correction (e.g., multi-scan via CrysAlis PRO ). Structure solution uses SHELXT or SHELXS , followed by refinement in SHELXL . Key parameters:

- Space group: Monoclinic P2₁/c (common for related analogs) .

- Unit cell dimensions: a = 16.0028 Å, b = 4.9046 Å, c = 8.2367 Å, β = 93.199° .

- Refinement metrics: R₁ = 0.034, wR₂ = 0.081 .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C4).

- IR : Stretching vibrations for nitrile (C≡N, ~2200 cm⁻¹) and pyrrole N-H (~3400 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ = 185.9712 Da).

Advanced Research Questions

Q. How can anisotropic displacement parameters (ADPs) be refined to resolve thermal motion ambiguities in crystallography?

- Methodology : In SHELXL , refine ADPs using the

ANIScommand. For problematic atoms (e.g., bromine), apply constraints (e.g.,ISORto limit eccentricity). Validate via displacement ellipsoid plots in ORTEP , ensuring Uₑq values align with chemical environments. Example: In related structures, Br atoms show Uₑq ≈ 0.03–0.05 Ų .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- Methodology : Analyze hydrogen bonding and π-π interactions using Mercury or PLATON. For 4-Bromo-1H-pyrrole-2-carboxylic acid analogs, O–H···O hydrogen bonds form corrugated sheets parallel to the bc plane, with dihedral angles ≤14.1° between carboxyl/pyrrole planes . For the nitrile derivative, weaker C–H···N interactions may dominate, requiring Hirshfeld surface analysis to quantify contributions.

Q. What strategies resolve data contradictions in X-ray studies, such as twinning or low data-to-parameter ratios?

- Methodology :

- Twinning : Use SHELXL’s

TWINcommand with a BASF parameter to model twin domains. For high-throughput phasing, SHELXC/D/E pipelines are robust . - Low Data-to-Parameter Ratios : Apply restraints (e.g.,

SADIfor bond distances,SIMUfor ADPs) and validate via R₍int₎ < 0.05 .

Comparative and Computational Questions

Q. How does the electronic structure of this compound compare to halogen-free analogs?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals. Bromine’s inductive effect reduces HOMO-LUMO gaps by ~0.3–0.5 eV compared to methyl derivatives . Electrostatic potential surfaces highlight electrophilic regions at C3/C5, guiding functionalization strategies.

Q. What are the challenges in synthesizing derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Bromine’s steric bulk may hinder Pd-catalyzed coupling. Optimize with bulky ligands (e.g., SPhos) and microwave-assisted conditions (120°C, 30 min). Monitor regioselectivity via NOESY to confirm substitution at C4 vs. C5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。